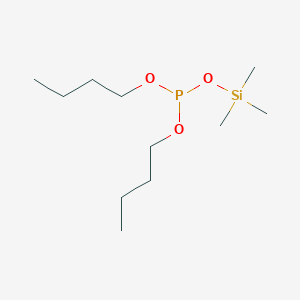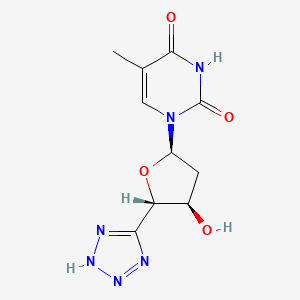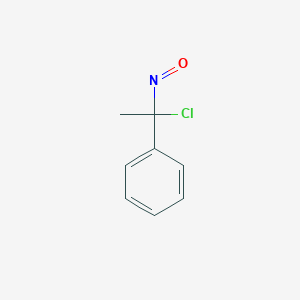
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester is a chemical compound with the molecular formula C10H14ClN2O3PS. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-chloro-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The chlorine atom in the pyridazinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted pyridazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The phosphorothioate group plays a crucial role in this interaction, as it can form strong bonds with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Similar structure but with a phenyl group instead of a chloro group.
Azamethiphos: Contains a similar phosphorothioate group but with different substituents.
Uniqueness
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester is unique due to the presence of the 6-chloro-3-pyridazinyl group, which imparts distinct chemical and biological properties. This makes it particularly effective in applications such as pesticide production, where specific interactions with biological targets are crucial.
Eigenschaften
CAS-Nummer |
53605-01-9 |
|---|---|
Molekularformel |
C8H12ClN2O3PS |
Molekulargewicht |
282.69 g/mol |
IUPAC-Name |
(6-chloropyridazin-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H12ClN2O3PS/c1-3-12-15(16,13-4-2)14-8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KKJUYGAMHFXJST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


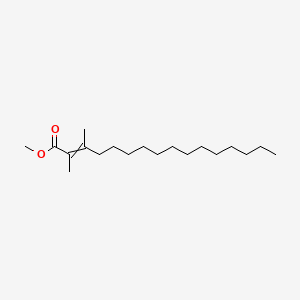
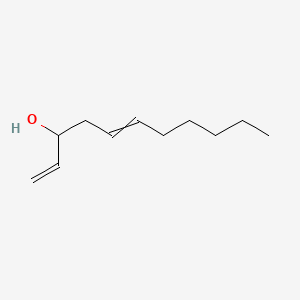
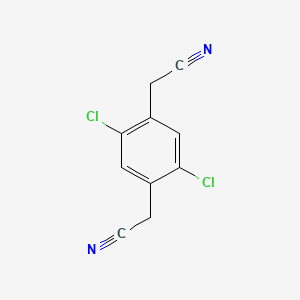
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)

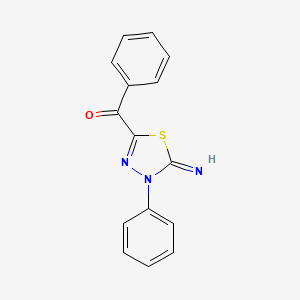
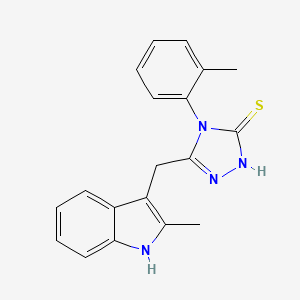
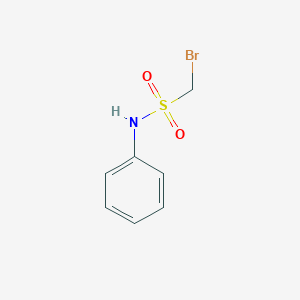
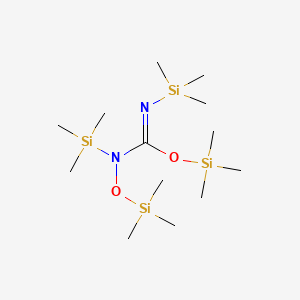

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
